4-Cyclohexyloxy-benzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

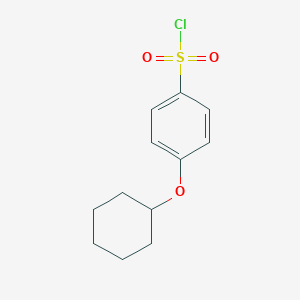

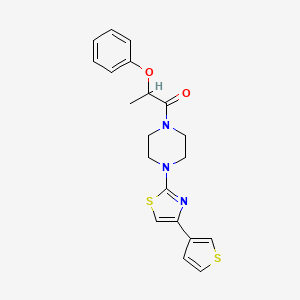

4-Cyclohexyloxy-benzenesulfonyl chloride is a chemical compound with the molecular formula C12H15ClO3S . It is also known by other synonyms such as 4-(Cyclohexyloxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonyl chloride group and a cyclohexyl group through an oxygen atom . The molecular weight of the compound is 274.76 g/mol .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and benzenesulfonyl chloride derivatives, serve as key intermediates in chemical transformations. These include catalytic oxidation reactions where chlorinated benzenes, including derivatives of benzenesulfonyl chloride, are oxidized over catalysts like V2O5/TiO2, demonstrating their utility in environmental remediation and organic synthesis processes (Lichtenberger & Amiridis, 2004). The Friedel-Crafts sulfonylation reaction, utilizing benzenesulfonyl chlorides as reagents, exemplifies their role in synthesizing sulfones and other aromatic compounds, highlighting their importance in constructing complex organic molecules (Nara, Harjani, & Salunkhe, 2001).

Material Science and Photocatalysis

Benzenesulfonyl chloride derivatives have been applied in the synthesis of new materials, such as tetra-non-peripherally benzenesulfonic acid-substituted hydrophilic gallium chloride and indium chloride phthalocyanine complexes. These complexes show promise in photodynamic therapy due to their photophysicochemical properties, including singlet oxygen generation efficiencies, showcasing the potential of benzenesulfonyl chlorides in developing new photocatalytic materials and medical applications (Güzel, Atmaca, Erdoğmuş, & Koçak, 2017).

Advanced Organic Reactions

The versatility of benzenesulfonyl chlorides extends to facilitating complex organic reactions, such as direct C(sp3)-H cross-coupling enabled by catalytic generation of chlorine radicals. This method demonstrates the ability of benzenesulfonyl chloride derivatives to participate in challenging bond formations, offering a pathway to functionalize hydrocarbons under mild conditions (Shields & Doyle, 2016).

Environmental Applications

In the field of environmental science, benzenesulfonyl chloride derivatives are utilized in oxidative desulfurization processes. These applications highlight their potential in removing sulfur compounds from fuels, contributing to cleaner energy production and reducing sulfur dioxide emissions during fuel combustion (Li, Zhu, Wang, Zhang, Lu, & Yan, 2009).

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, and to use protective gloves, clothing, and eye/face protection when handling the compound .

Wirkmechanismus

Target of Action

The primary target of 4-Cyclohexyloxy-benzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position is a specific carbon in the molecule that is next to the benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

this compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the chloride acts as a leaving group, and the compound forms a sulfonyl chloride intermediate . This intermediate then reacts with a nucleophile, such as an amine or alcohol, to form the corresponding sulfonamide or sulfonate .

Biochemical Pathways

It is known that the compound can participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to the formation of various products, potentially affecting multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific nucleophile it reacts with. For example, if the nucleophile is an amine, the result is a sulfonamide, a functional group found in many biologically active compounds . If the nucleophile is an alcohol, the result is a sulfonate, which can also have various biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is highly reactive towards water, reacting vigorously to form hydrochloric acid . Therefore, the presence of water can greatly affect the compound’s reactivity and stability. Additionally, the compound’s reactivity can be influenced by temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

4-cyclohexyloxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONQJPGUSNTRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100388-99-6 |

Source

|

| Record name | 4-(cyclohexyloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)

![Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2973827.png)

![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2973830.png)

![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)

![1-benzyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973834.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)